1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole
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Overview
Description
Synthesis Analysis
A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .Chemical Reactions Analysis
A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Physical and Chemical Properties Analysis
A library of 53 benzimidazole derivatives, with substituents at positions 1, 2 and 5, were synthesized and screened against a series of reference strains of bacteria and fungi of medical relevance . The antimicrobial activity of the compounds depended on the substituents attached to the benzimidazole ring .Scientific Research Applications
Antimicrobial Activity
The synthesis of benzimidazole derivatives, including structures related to 1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole, has shown significant antimicrobial activity. These compounds were synthesized through a series of reactions starting with 2-(Phenoxymethyl)-1H-benzimidazole, leading to various derivatives that demonstrated potent activity against both bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Antitumor Activity
A specific 2-(2’-aminophenyl)benzimidazole derivative was synthesized and found to exhibit antitumor activity against human hepatoma and colon carcinoma cell lines. This research demonstrated the potential of benzimidazole derivatives in cancer treatment, showcasing their ability to inhibit tumor growth and suggesting a promising avenue for future anticancer drug development (X. Tai et al., 2019).
Solid-Phase Synthesis
Innovative methods for the synthesis of benzimidazoles, including those related to 1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole, on a solid support have been developed. These methods allow for traceless synthesis, where no auxiliary functional groups are left in the products after cleavage and cyclization, streamlining the production process of these compounds (A. Mazurov, 2000).
Mechanism of Action
Future Directions
The future directions of benzimidazole research could involve further exploration of the antimicrobial activity of these compounds . The structure-activity relationship (SAR) analyses of the most promising results showed that the antimicrobial activity of the compounds depended on the substituents attached to the benzimidazole ring .
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-13-5-4-6-14(11-13)20-10-9-18-12-17-15-7-2-3-8-16(15)18/h2-8,11-12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYBSHCAFHHJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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